FerrioxamineE

Description

Contextualization of Siderophores in Iron Homeostasis

Iron is an essential element for nearly all forms of life, playing a critical role as a cofactor in a multitude of fundamental biological processes. nih.gov Its ability to readily accept and donate electrons makes it indispensable for DNA replication and repair, cellular respiration, and various metabolic pathways. nih.govnih.gov Despite its abundance in the Earth's crust, iron's bioavailability is extremely low in most aerobic, neutral-pH environments. nih.gov In these conditions, iron primarily exists in the insoluble ferric (Fe³⁺) state, making it difficult for organisms to acquire. nih.gov

This scarcity of accessible iron creates a significant challenge for microorganisms, leading to intense competition for this vital nutrient, particularly between pathogenic microbes and their hosts. nih.govnih.gov Host organisms have evolved sophisticated mechanisms to sequester iron, binding it to proteins like transferrin and ferritin to limit its availability and control its potentially toxic effects, as excess iron can catalyze the formation of harmful reactive oxygen species. nih.govnih.gov To overcome this limitation, many bacteria and fungi have developed specialized strategies to scavenge iron from their surroundings, one of the most prominent being the production and utilization of siderophores. nih.govdcfinechemicals.com

Siderophores are low-molecular-weight molecules with an exceptionally high affinity for ferric iron. scispace.com They are broadly classified based on the chemical nature of the functional groups they use to chelate iron. The primary classes include hydroxamates, catecholates, and carboxylates, with some siderophores being of a mixed type, utilizing more than one kind of functional group. dcfinechemicals.commicrobiologyresearch.org

Hydroxamate Siderophores : This class is characterized by the presence of one or more hydroxamate groups (-C(=O)N(OH)R). microbiologyresearch.org The oxygen atoms of the carbonyl and hydroxylamine (B1172632) components of the hydroxamate group each form a bond with the ferric ion. microbiologyresearch.org Typically, three hydroxamate groups coordinate with a single Fe³⁺ ion in a bidentate fashion, resulting in a stable, hexadentate octahedral complex. microbiologyresearch.org

Catecholate Siderophores : These siderophores utilize catechol groups (1,2-dihydroxybenzene) to bind iron. scispace.com Following deprotonation, the two adjacent hydroxyl groups on the catechol ring form a five-membered chelate ring with Fe³⁺. microbiologyresearch.org Like hydroxamates, they typically form hexadentate, octahedral complexes with iron. microbiologyresearch.org

Carboxylate Siderophores : This class uses carboxylate (-COOH) and often α-hydroxy-carboxylate groups to coordinate iron. scispace.com

The coordination chemistry of these molecules is fundamental to their function. The arrangement of these chelating groups allows siderophores to bind Fe³⁺ with extremely high stability constants, enabling them to solubilize ferric iron from the environment and transport it into the cell through specific receptor-mediated uptake systems. nih.govresearchgate.net

Classification and Structural Features of Ferrioxamine E

Ferrioxamine E belongs to the ferrioxamine family, a well-characterized group of hydroxamate siderophores. dcfinechemicals.comnih.gov This family includes a series of related compounds, both linear (e.g., Ferrioxamine B and G) and cyclic, that are produced by a wide range of bacteria, particularly actinomycetes like Streptomyces species. scispace.commicrobiologyresearch.orgcaymanchem.com Ferrioxamines are crucial for iron acquisition in these organisms and can also be utilized as a source of iron by other microbes, a phenomenon known as siderophore piracy. nih.gov

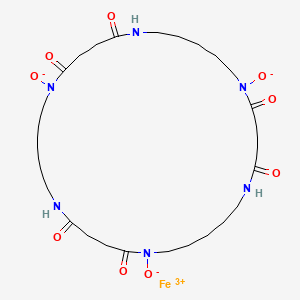

The most prominent structural feature of Ferrioxamine E is its cyclic nature, which sets it apart from its linear counterparts like Ferrioxamine B. scispace.com It is a cyclic trihydroxamate, meaning it contains three hydroxamate groups integrated into a single, large macrocyclic ring. nih.gov This ring is composed of repeating units of 1-amino-5-hydroxaminopentane and succinic acid. nih.gov The iron-free form of the molecule is known as Desferrioxamine E or nocardamine (B1208791). microbiologyresearch.orgcaymanchem.com

The structure of Ferrioxamine E consists of a 33-membered macrocycle. nih.gov This cyclic arrangement pre-organizes the three hydroxamate groups into an optimal conformation for binding a ferric ion, contributing to the high stability of the resulting complex. nih.gov When it chelates iron, the six oxygen atoms from the three bidentate hydroxamate groups occupy the six coordination sites of the Fe³⁺ ion, forming a distorted octahedral complex. nih.gov This rigid, compact structure is a defining characteristic of Ferrioxamine E. nih.gov

| Property | Value | Source |

| Chemical Formula | C₂₇H₄₅FeN₆O₉ | |

| Molecular Weight | 653.5 g/mol | |

| CAS Number | 20008-20-2 | dcfinechemicals.com |

| Class | Hydroxamate Siderophore | nih.gov |

| Structure | Cyclic Trihydroxamate | nih.gov |

Historical Context of Ferrioxamine E Discovery and Early Research

Ferrioxamine E, also known as nocardamine in its iron-free form, was first isolated from cultures of Streptomyces species. It has since been identified as a siderophore produced by a variety of other bacteria, including Pseudomonas stutzeri and Pantoea agglomerans (formerly Erwinia herbicola). nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

20008-20-2 |

|---|---|

Molecular Formula |

C27H45FeN6O9 |

Molecular Weight |

653.5 g/mol |

IUPAC Name |

iron(3+);1,12,23-trioxido-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone |

InChI |

InChI=1S/C27H45N6O9.Fe/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22;/h1-21H2,(H,28,34)(H,29,35)(H,30,36);/q-3;+3 |

InChI Key |

MZFKJKOHYACYNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3] |

Other CAS No. |

20008-20-2 |

Synonyms |

ferrioxamine E |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of Ferrioxamine E Production

Microbial Origin and Natural Producers

Ferrioxamine E is synthesized by a diverse range of bacteria, reflecting its importance in iron acquisition across various ecological niches.

Molecular Mechanisms of Biosynthesis: The Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) Pathway

The biosynthesis of ferrioxamine E follows a pathway distinct from the well-known Non-Ribosomal Peptide Synthetase (NRPS) systems. Instead, it utilizes an NRPS-Independent Siderophore (NIS) pathway, which involves a series of specific enzymes encoded by dedicated gene clusters.

Enzymatic Steps and Substrate TransformationsThe NIS pathway for ferrioxamine E biosynthesis begins with the amino acid L-lysinenih.govbiorxiv.orgtandfonline.comnsf.govmdpi.com. The process involves several key enzymatic transformations:

Decarboxylation of L-lysine: L-lysine is decarboxylated to form 1,5-diaminopentane (cadaverine) biorxiv.orgtandfonline.comnsf.govmdpi.com. This step is catalyzed by an enzyme like DesA nih.govtandfonline.comnsf.gov.

Hydroxylation: The amino group of cadaverine (B124047) is hydroxylated to yield N-hydroxycadaverine biorxiv.orgtandfonline.comnsf.govmdpi.com. This reaction is typically performed by an amine monooxygenase, such as DesB biorxiv.orgtandfonline.comnsf.govmdpi.com.

Acylation: N-hydroxycadaverine is then acylated. For ferrioxamine E, this involves succinylation, catalyzed by an acyltransferase like DesC, to produce N-hydroxy-N-succinylcadaverine (HSC) biorxiv.orgroyalsocietypublishing.orgtandfonline.comnsf.govmdpi.com. DesC has demonstrated substrate tolerance, accommodating different acyl-CoA substrates to generate diverse desferrioxamine structures royalsocietypublishing.org.

Condensation and Cyclization: Finally, three molecules of HSC are sequentially condensed and cyclized by a siderophore synthetase (ligase), such as DesD, to form the trihydroxamate structure of ferrioxamine E nih.govbiorxiv.orgtandfonline.commdpi.comwustl.edujmb.or.kr. This iterative process, catalyzed by NIS synthetases, is distinct from the large multi-modular NRPS enzymes tandfonline.comacs.orgnih.govjmb.or.kr.

The gene cluster dfoJACS-foxA in Pantoea ananatis encodes proteins like DfoJ (similar to L-2,4-diaminobutyrate decarboxylase), DfoA (similar to alcaligin (B1254814) biosynthesis protein AlcA, a hydroxylase), and DfoC (similar to rhizobactin siderophore biosynthesis protein RhbF, an acyltransferase), along with DfoS (a multidrug translocase) and FoxA (a ferrioxamine receptor precursor) nih.gov. The enzymes DfoJ, DfoA, and DfoC are recognized for their roles in catalyzing the desferrioxamine E pathway from lysine, with DfoA being the first characterized cadaverine monooxygenase and DfoC being a novel desferrioxamine synthetase combining acyltransferase and NIS domains researchgate.netwustl.edu.

Unprecedented Crosstalk between Separate NIS Pathways (if applicable)

Research has revealed an exceptional phenomenon in the biosynthesis of novel desferrioxamine derivatives, involving an "unprecedented crosstalk between two separate NRPS-independent siderophore (NIS) pathways" biorxiv.orgnih.govasm.orgresearchgate.netresearchgate.net. This functional interplay between distinct NIS pathways is essential for the synthesis of certain acyl-DFO congeners, highlighting a complex regulatory and enzymatic coordination in siderophore metabolism.

Regulation of Ferrioxamine E Biosynthesis

The production of Ferrioxamine E, like most siderophores, is tightly regulated, predominantly in response to cellular iron levels.

The biosynthesis of Ferrioxamine E and other desferrioxamines is typically induced under conditions of iron scarcity biorxiv.orgnih.govnih.govnih.govasm.org. Iron-limiting conditions trigger the expression of genes involved in siderophore synthesis and uptake. Conversely, under iron-replete conditions, the ferric uptake regulator (Fur) protein acts as a repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of siderophore biosynthesis genes, such as dfoJ, thereby inhibiting their transcription asm.org. This regulatory mechanism ensures that siderophore production is only activated when iron is scarce, conserving cellular resources.

Biological Functions and Mechanisms of Action in Microbial and Plant Systems

Role in Microbial Growth and Survival

Selective Growth Enhancement of Specific Pathogens

Ferrioxamine E is recognized as a potent growth-promoting supplement for several pathogenic bacteria, notably Salmonella species, Enterobacter sakazakii (now Cronobacter sakazakii), and Yersinia enterocolitica sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. Its addition to culture media can reduce the lag phase and reactivate dormant bacteria, thereby facilitating their detection and enumeration sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. This effect is particularly pronounced in food safety testing, where FE supplementation improves the recovery of low bacterial cell counts from challenging matrices like dried spices and tea after prolonged storage sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

Studies have shown that FE is utilized as a sole source of iron by Salmonella enterica serotypes Typhimurium and Enteritidis, distinguishing them from species like Escherichia coli asm.orgasm.org. This selective advantage has led to its use in pre-enrichment and selection media to enhance the detection of Salmonella sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comasm.orgasm.orgresearchgate.net. For instance, FE supplementation in egg white has been shown to exclusively promote Salmonella growth at lower concentrations (≤ 50 µg/ml) researchgate.net. Yersinia enterocolitica also demonstrates the ability to utilize ferrioxamine, with some studies indicating that iron overload, potentially facilitated by exogenous siderophores like ferrioxamine E, can increase its pathogenicity medscape.comresearchgate.net.

Maintenance of Sterility in Cell Culture Media by Inhibiting Contaminating Microorganisms

The iron-chelating property of Ferrioxamine E also contributes to its role in maintaining the sterility of cell culture media. By sequestering iron, an essential nutrient for most microorganisms, FE can inhibit the growth of contaminating bacteria and fungi dcfinechemicals.com. This makes it an invaluable tool in biological research, biotechnology, and cell culture applications, where maintaining an aseptic environment is critical for experimental integrity and reliable results dcfinechemicals.com. Its ability to prevent contamination safeguards the integrity of cultured cells and ensures the rigor of research findings dcfinechemicals.com.

Inter-Species and Inter-Kingdom Interactions

Ferrioxamine E is involved in complex interactions between different microbial species and even kingdoms, primarily through competition for iron and the utilization of xenosiderophores.

Iron is a critical element for microbial life, and competition for this scarce resource is a major driver of microbial community dynamics. Siderophores, including Ferrioxamine E, are central to this competition. Microbes that produce or efficiently utilize siderophores gain a competitive advantage in iron-limited environments. Salmonella species, for example, demonstrate a significant ability to utilize exogenous siderophores like Ferrioxamine E, which can enhance their competitive fitness in environments where iron is scarce or sequestered by host defenses asm.orgnih.govuab.cat. This utilization allows Salmonella to outcompete other microorganisms that may not possess the same uptake mechanisms.

Ferrioxamine E, being a siderophore produced by organisms other than the target microbe, is classified as a xenosiderophore. Several microbial species have evolved mechanisms to utilize xenosiderophores for iron acquisition. The fungal pathogen Aspergillus fumigatus is known to utilize ferrioxamines, including Ferrioxamine E, as iron sources acs.orgimtm.cz. Studies have shown that A. fumigatus can internalize ferrioxamine E analogues via its siderophore iron transporter, Sit1 acs.org. Similarly, Salmonella enterica and Escherichia coli exhibit differential abilities to utilize ferrioxamines. While Salmonella efficiently utilizes ferrioxamines B, E, and G, E. coli strains generally cannot efficiently utilize them asm.orgasm.orgresearchgate.net. This difference in utilization highlights how siderophore piracy can influence inter-species competition.

The uptake of ferric-siderophore complexes across bacterial cell membranes is a highly regulated and energy-dependent process. It typically involves specific outer membrane receptors and inner membrane transport systems.

In Salmonella enterica, the uptake of ferrioxamines, including Ferrioxamine E, across the outer membrane is primarily mediated by the TonB-dependent outer membrane receptor, FoxA asm.orgnih.govnih.govbiorxiv.orgpsu.edu. The foxA gene encodes this receptor, and its expression is regulated, often induced under iron-limiting conditions nih.gov. FoxA specifically binds to ferrioxamine complexes, initiating their translocation across the outer membrane. This process is often coupled to the TonB-ExbB-ExbD energy transduction system asm.orgnih.govpnas.org. The specificity of FoxA for ferrioxamines is crucial for Salmonella's ability to acquire iron from these exogenous sources, contributing to its virulence and colonization capabilities asm.orgnih.gov. For instance, Salmonella mutants lacking functional FoxA exhibit a significantly reduced ability to colonize host tissues asm.org.

Mechanisms of Siderophore Uptake and Transport

Periplasmic Binding Proteins (e.g., FhuD in E. coli)

In Gram-negative bacteria, the uptake of ferric siderophore complexes often involves a series of specialized proteins. Following recognition by an outer membrane receptor, the siderophore-iron complex is typically sequestered in the periplasm by a periplasmic binding protein before being delivered to an inner membrane transporter. For Ferrioxamine E, the periplasmic binding protein FhuD in Escherichia coli serves this crucial function. FhuD exhibits high affinity for ferric siderophores, including Ferrioxamine E, and plays a vital role in sequestering these complexes in the periplasm. The structure of FhuD reveals a binding pocket specifically designed to accommodate the octahedral ferric-siderophore complex, indicating a precise recognition mechanism for these iron chelates. As an integral component of TonB-dependent iron transport systems, periplasmic binding proteins like FhuD are essential for the initial handling of siderophore-iron complexes in the periplasm, facilitating their subsequent transfer to inner membrane transport machinery.

ABC Transporters (e.g., FhuBCD inner membrane permease, Sit1 in fungi)

Once the Ferrioxamine E-Fe³⁺ complex is bound by periplasmic proteins, it must be translocated across the inner membrane into the cytoplasm. This process is often mediated by ATP-binding cassette (ABC) transporters. In E. coli, the FhuBCD complex functions as an ABC transporter responsible for the translocation of ferric siderophore complexes, including Ferrioxamine E, across the cytoplasmic membrane. This system comprises FhuB as the membrane-spanning component, FhuC as the ATPase that energizes the transport, and FhuD as the periplasmic binding protein that delivers the substrate. ABC transporters utilize the energy derived from ATP hydrolysis to power the movement of substrates across biological membranes. In fungi, such as Aspergillus fumigatus, the ABC transporter Sit1 (Siderophore Iron Transporter 1) is recognized for its role in the uptake of iron from various siderophores, including ferrioxamines, which is critical for fungal growth and pathogenesis.

TonB-Dependent and Independent Transport Mechanisms

The transport of ferric siderophore complexes across the outer membrane of Gram-negative bacteria is predominantly facilitated by TonB-dependent outer membrane transporters (TBUTs). Ferrioxamine E uptake in these organisms primarily follows this pathway. These specialized receptors, exemplified by FhuA in E. coli, interact with the TonB protein complex, which acts as an energy transducer. The TonB system links the proton motive force across the inner membrane to the outer membrane transporter, enabling the uptake of large molecules like ferric siderophore complexes. While TonB-dependent systems are the dominant route for ferric siderophores in Gram-negative bacteria, the possibility of alternative or TonB-independent mechanisms for certain siderophores or in specific contexts cannot be entirely excluded, though Ferrioxamine E uptake is characteristically described as TonB-dependent.

Role as a Virulence Factor in Plant and Animal Pathogens

Ferrioxamine E plays a significant role as a virulence factor in various plant and animal pathogens by enabling them to acquire essential iron from host environments, which are often iron-limited. Erwinia amylovora, the bacterium responsible for fire blight in plants, utilizes siderophore-mediated iron acquisition systems, including those capable of transporting ferrioxamines, to scavenge iron from the host plant tissues. This iron scavenging is crucial for the bacterium's growth and subsequent pathogenicity. Similarly, Salmonella enterica, a major animal pathogen, possesses a sophisticated iron acquisition network that employs multiple siderophore systems. While enterobactin (B1671361) is well-studied, Salmonella can also utilize other siderophores or their iron complexes, potentially including ferrioxamines, to acquire iron from host tissues, thereby contributing to its virulence. In the case of Aspergillus fumigatus, an opportunistic human pathogen, iron is a vital nutrient. The fungus produces its own siderophores and expresses high-affinity transporters, such as Sit1, which can transport exogenous siderophores like ferrioxamines. This ability to acquire iron from ferrioxamines is essential for fungal hyphal growth, immune evasion, and disease progression in infected hosts.

Ecological and Environmental Significance

Role in Biogeochemical Cycling of Iron

Siderophores, including Ferrioxamine E, are central to the iron biogeochemical cycle by increasing the solubility and bioavailability of iron, thereby influencing its distribution and accessibility in the environment.

Ferrioxamine E has been detected and quantified in various natural water bodies, demonstrating its widespread presence and dynamic role in aquatic iron cycling. In the Atlantic Ocean, Ferrioxamine E exhibits a more varied distribution compared to Ferrioxamine G, with total concentrations of ferrioxamines (including E) ranging between 3 and 20 picomolar (pM) in the euphotic zone nih.govacs.orgresearchgate.net. These concentrations suggest that ferrioxamines can represent approximately 0.2–4.6% of the total dissolved iron pool (<0.2 µm) in these waters nih.govacs.orgresearchgate.net. Research in the North Pacific has also identified Ferrioxamine E, often as the most abundant siderophore in the euphotic zone, with picomolar concentrations at specific depths hawaii.edufrontiersin.org. Its presence in mesopelagic waters further highlights its contribution to iron cycling beyond the surface layer hawaii.edufrontiersin.org. In the eastern Pacific Ocean, ferrioxamine B was found to be the most abundant siderophore in coastal and oligotrophic regions, with hydrophilic ferrioxamines like Ferrioxamine E also detected pnas.orgnih.gov.

Table 1: Ferrioxamine Concentrations and Significance in Marine Environments

| Parameter | Value Range | Environmental Context | Reference(s) |

| Ferrioxamine E & G (Total) Concentration | 3–20 pM | Atlantic Ocean euphotic zone | nih.govacs.orgresearchgate.net |

| Ferrioxamine E & G as % of Dissolved Iron Pool | 0.2–4.6% | Atlantic Ocean (<0.2 µm iron pool) | nih.govacs.orgresearchgate.net |

| Ferrioxamine E Concentration | Picomolar (pM) | North Pacific euphotic zone (15m, 125m DCM) | frontiersin.org |

| Ferrioxamine Siderophores Concentration | 0.1–2 pmol L⁻¹ | North Pacific upper water column (0.1–2 pmol L⁻¹) | hawaii.edufrontiersin.org |

| Ferrioxamine E Conditional Stability Constant | 14.0–14.4 (log K) | Comparison with other L1 ligands | hawaii.edu |

Impact on Microbial Communities and Ecosystem Function

Ferrioxamine E significantly influences the structure and function of microbial communities, particularly in iron-limited environments, by mediating iron acquisition and facilitating inter-species interactions.

Soil: In terrestrial ecosystems, Ferrioxamine E and related ferrioxamines are produced by soil bacteria and play a vital role in plant iron nutrition and growth promotion nih.govresearchgate.net. These siderophores enhance the dissolution of iron-bearing minerals, increasing iron bioavailability in soils diva-portal.org. They are also implicated in microbial competition for iron within soil environments, potentially shaping the structure of soil microbial communities asm.orgoup.com. Furthermore, Ferrioxamine E has been shown to resuscitate stressed Salmonella strains in soil microcosms, highlighting its role in understanding bacterial survival and detection in environmental samples nih.gov.

Potential for Environmental Applications

While direct bioremediation applications for Ferrioxamine E are not extensively detailed, its properties lend themselves to several environmental applications. Its role as a potent iron-chelating agent makes it valuable in environmental research for studying iron dynamics and microbial interactions. Ferrioxamine E is utilized in microbiological applications, such as in culture media for improving the detection and recovery of specific bacteria, including foodborne pathogens like Salmonella sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov. This application is crucial for environmental monitoring and quality control efforts in food and water safety. Its ability to influence microbial growth and survival in environmental matrices like soil and water also makes it a tool for understanding microbial adaptation to nutrient scarcity nih.gov.

Spectroscopic Techniques for Structural Elucidation and Complex Formation

Spectroscopy is a cornerstone in the analysis of Ferrioxamine E, offering non-destructive ways to probe its structure and its interaction with iron.

Mass spectrometry is a powerful tool for determining the molecular weight and structure of Ferrioxamine E and for quantifying its presence in various matrices.

Electrospray Ionization (ESI-MS): ESI-MS is widely used for characterizing metallic complexes of Ferrioxamine E in solution. nih.gov It provides precise information about the metal-to-ligand stoichiometry. nih.gov Tandem mass spectrometry (ESI-MS/MS) and multi-stage fragmentation (MS/MS/MS) analysis of Ferrioxamine E and related trihydroxamate siderophores reveal diagnostic fragmentation patterns. nih.gov These patterns, resulting from collision-induced dissociation, include characteristic cleavage events at C-C, C-N, and amide bonds, as well as proposed losses of water and -CO from the iron(III) coordination sites. nih.gov This detailed fragmentation data facilitates the identification of known and novel ferrioxamines in complex biological samples. nih.gov Fast Atom Bombardment (FAB) mass spectroscopy has also been employed, confirming the molecular mass of Ferrioxamine E to be 653 Da. lsu.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS imaging is a valuable technique for detecting the distribution of compounds in tissues. It has been used to detect ferrioxamine (the iron complex of desferrioxamine) in blood and various tissues, serving as an indirect method to characterize the non-heme iron content in biological systems. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with liquid chromatography (LC), ICP-MS is a highly sensitive method for the element-selective detection and quantification of metal-containing compounds like Ferrioxamine E. cmu.edunih.gov LC-ICP-MS can detect the ⁵⁶Fe isotope, allowing for precise quantification of the iron-siderophore complex. nih.gov This technique is particularly useful for analyzing environmental samples where it can selectively detect metabolites that incorporate elements other than the common C, N, H, and O. cmu.edu

Table 1: Key Mass Spectrometry Applications for Ferrioxamine E Analysis

| Technique | Application | Key Findings |

|---|---|---|

| ESI-MS/MS | Structural Elucidation | Identifies diagnostic fragmentation patterns (C-C, C-N, amide cleavages) for trihydroxamate siderophores. nih.gov |

| FAB-MS | Molecular Mass Determination | Confirmed the molecular mass of Ferrioxamine E as 653 Da. lsu.edu |

| MALDI-MS Imaging | Tissue Distribution Analysis | Detects ferrioxamine in tissues to indirectly map non-heme iron content. researchgate.net |

| LC-ICP-MS | Quantification | Allows for sensitive and selective quantification of the ⁵⁶Fe-Ferrioxamine E complex. nih.gov |

NMR spectroscopy is indispensable for the detailed structural characterization of Ferrioxamine E and its precursors in solution. Since the Fe(III) ion is paramagnetic, which can lead to signal broadening and a decrease in spectral resolution, NMR studies are often performed on the iron-free form, Desferrioxamine E. researchgate.net

¹H and ¹³C NMR spectra provide detailed information on the chemical environment of each atom. nih.gov The chemical shifts, multiplicities, and coupling constants observed in ¹H NMR spectra allow for the precise assignment of protons within the molecule's structure. By comparing the NMR spectra of the ligand before and after iron chelation, structural changes can be deduced. nih.gov For instance, changes in the chemical shifts of the atoms in the hydroxamate groups provide direct evidence of their involvement in coordinating the iron ion. nih.gov

While X-ray diffraction provides the definitive solid-state structure of molecules, its application to Ferrioxamine E has been particularly insightful in understanding its biosynthesis. The crystal structures of the three key enzymes responsible for the production of Desferrioxamine E from lysine in the pathogen Erwinia amylovora—DfoJ, DfoA, and DfoC—have been determined.

DfoJ: A Group II pyridoxal-dependent lysine decarboxylase.

DfoA: A cadaverine (B124047) monooxygenase.

DfoC: A desferrioxamine synthetase, which is a multi-enzyme coupling an acyltransferase domain with a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) domain.

These structures provide a molecular blueprint of the biosynthetic pathway, revealing the active site architecture and offering insights into the concerted action of these enzymes. Additionally, the crystal structure of the ferrioxamine lipoprotein receptor, DesE, in complex with the related Ferrioxamine B has been determined, shedding light on the molecular recognition and uptake mechanism of these siderophores.

Table 2: Enzymes in Desferrioxamine E Biosynthesis Characterized by X-ray Diffraction

| Enzyme | Function | Structural Class |

|---|---|---|

| DfoJ | Lysine Decarboxylase | Group II pyridoxal-dependent |

| DfoA | Cadaverine Monooxygenase | Homotetramer with FAD and NADP⁺ binding domains |

| DfoC | Desferrioxamine Synthetase | Acyltransferase-NIS domain fusion |

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of the metal center in chiral complexes like Ferrioxamine E in solution. The coordination of the three hydroxamate ligands around the Fe(III) center creates a chiral environment, resulting in distinct stereoisomers (Δ and Λ).

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum for an iron(III)-siderophore complex is characterized by ligand-to-metal charge transfer bands. The specific pattern and sign of these bands can be used to assign the absolute configuration at the iron center, although this often relies on comparison with crystallographic data of related compounds or on theoretical calculations. This technique is instrumental in studying how transport proteins may perturb the chirality of the Fe(III) center during the uptake process.

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, making it uniquely suited for studying iron uptake and metabolism. It provides detailed information on the oxidation state (e.g., Fe(III) vs. Fe(II)), spin state, and coordination geometry of iron atoms.

In the context of Ferrioxamine E-mediated iron acquisition, ⁵⁷Fe Mössbauer spectroscopy can be used to monitor the fate of iron after the complex is taken up by a microorganism. Studies on other siderophores like enterobactin (B1671361) have shown that this technique can distinguish between iron in different cellular locations, such as the periplasm and the cytoplasm. A key application is the detection of the reduction of Fe(III) to Fe(II), which is a critical step in the intracellular release of iron from the siderophore. This change in oxidation state is readily observable as a distinct shift in the Mössbauer spectrum, providing direct evidence for the reductive mechanism of iron release.

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of Ferrioxamine E and its iron complexes. This method is significant for understanding the biological mechanism of iron release, which often involves the reduction of Fe(III) to Fe(II), weakening the complex and facilitating iron dissociation.

CV assays on Ferrioxamine E analogs have been used to determine the standard redox potential (E₁/₂) of the Fe(III)/Fe(II) couple. nih.gov Quasireversible voltammograms are typically obtained for these complexes. The measured redox potential is correlated with the stability of the Fe(III) complex; a more stable complex generally exhibits a more negative redox potential. nih.gov These electrochemical data provide thermodynamic parameters for the reduction of Ferrioxamine E, offering insights into its behavior under physiological conditions.

Table 3: Redox Potentials for Fe(III)-Complexes of Ferrioxamine E (FOXE) and Analogs

| Compound | E₁/₂ (mV vs. NHE) |

|---|---|

| Fe(III)-FOXE | -470 |

| Fe(III)-FOX 2-4 | -369 |

| Fe(III)-FOX 2-5 | -405 |

Data derived from studies on Ferrioxamine E and its biomimetic analogs.

Chromatographic Separation and Quantification Methods

Chromatography is a cornerstone for the purification and analysis of Ferrioxamine E from complex matrices such as culture media, environmental samples, and biological fluids. High-performance liquid chromatography and its coupling with mass spectrometry are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation, detection, and quantification of Ferrioxamine E. The technique leverages the distinct physicochemical properties of the Ferrioxamine E complex for its analysis. When the colorless siderophore, desferrioxamine E, chelates with ferric iron, it forms the characteristic brown-red Ferrioxamine E complex. researchgate.net This colored complex can be readily identified and quantified using HPLC. researchgate.netsemanticscholar.org

The method typically involves separation on a reversed-phase column. researchgate.net Detection can be accomplished at multiple wavelengths. The ligand-to-metal charge transfer band of the Ferrioxamine E complex allows for specific detection at approximately 435 nm. researchgate.net Alternatively, detection at 220 nm can be used to monitor both the iron-free form (desferrioxamine E) and the iron-bound complex (Ferrioxamine E) simultaneously, although this wavelength may have more interference from other compounds in the sample matrix. researchgate.netresearchgate.net The high stability of the Ferrioxamine E complex, even at low pH, allows for sample processing, such as protein removal with acids, prior to HPLC analysis. researchgate.netsemanticscholar.org This "Ferrioxamine E method" is effective for quantifying soluble iron in various plant fluids, including apoplasmic, xylem, and phloem fluids. researchgate.netsemanticscholar.org

Table 1: HPLC Parameters for Ferrioxamine E Analysis

| Parameter | Details | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography | researchgate.net |

| Analyte | Ferrioxamine E (FoxE) complex | researchgate.net |

| Detection Wavelengths | 435 nm (Specific for FoxE complex) | researchgate.net |

| 220 nm (For both Desferrioxamine E and Ferrioxamine E) | researchgate.netresearchgate.net | |

| Application | Quantification of ferric iron in plant fluids | researchgate.netsemanticscholar.org |

| Key Feature | The high stability constant of the complex allows for accurate quantification without interference from colored by-products. | researchgate.netsemanticscholar.org |

For unambiguous identification and enhanced sensitivity, especially in intricate sample matrices like seawater, HPLC is often coupled with tandem mass spectrometry (HPLC-ESI-MS/MS). mdpi.com This powerful combination uses HPLC for the initial separation of components, followed by electrospray ionization (ESI) to generate charged molecules that are then analyzed by a mass spectrometer. mdpi.comuvic.ca

In the analysis of Ferrioxamine E, the HPLC system is directly interfaced with the mass spectrometer via an ESI source, typically operated in positive ionization mode. mdpi.com This setup allows for the precise determination of the mass-to-charge ratio of the parent ion. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS or MS³), where the parent ion is fragmented, and the resulting fragmentation pattern provides a "fingerprint" for the molecule. nih.gov Studies have identified diagnostic MS³ fragmentation features for trihydroxamate siderophores like Ferrioxamine E, including characteristic cleavage events and losses of water or carbon monoxide from the iron coordination site, which aids in the discovery of novel siderophores in complex samples. nih.gov This method has proven efficient for the extraction, pre-concentration, and identification of Ferrioxamine E from environmental samples. mdpi.com

Table 2: HPLC-ESI-MS/MS Parameters for Siderophore Analysis

| Parameter | Details | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry | mdpi.com |

| Standard Used | Ferrioxamine E | mdpi.com |

| Ionization Mode | Positive Ionization | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) | mdpi.com |

| Application | Extraction, pre-concentration, and identification of siderophores in seawater. | mdpi.com |

| Structural Analysis | MS/MS/MS analysis reveals diagnostic fragmentation patterns for structural elucidation. | nih.gov |

Bioassays and Functional Assays for Siderophore Activity

Bioassays and functional assays are critical for determining the biological relevance of Ferrioxamine E. These tests assess the ability of the siderophore to chelate iron and facilitate its uptake and utilization by microorganisms, confirming its functional role in iron metabolism.

The Chrome Azurol S (CAS) assay is a widely used universal colorimetric method for detecting the presence and activity of siderophores. springernature.comnih.govresearchgate.net The assay's principle is based on competition for iron. nih.gov The CAS reagent is a blue-colored complex of Chrome Azurol S dye, a detergent, and ferric iron. springernature.comresearchgate.net When a sample containing a siderophore with a high affinity for iron, such as desferrioxamine E, is introduced, the siderophore sequesters the iron from the dye complex. springernature.comresearchgate.net This removal of iron causes the dye to be released, resulting in a distinct color change from blue to orange. springernature.comresearchgate.net

The CAS assay can be employed both qualitatively and quantitatively. For qualitative screening, the CAS reagent can be incorporated into agar plates, where siderophore-producing colonies will form an orange halo. researchgate.net For quantitative measurements, the assay is performed in a liquid solution, and the color change is measured spectrophotometrically to determine the amount of siderophore produced. researchgate.netnih.gov

Growth stimulation tests provide direct evidence of a microorganism's ability to utilize Ferrioxamine E as an iron source. nih.gov The methodology involves creating an iron-deficient growth medium that restricts or prevents microbial proliferation. nih.govresearchgate.net This is often achieved by using highly purified reagents and treating the medium with a chelating resin to remove trace iron contamination. researchgate.net

In these iron-limited conditions, a test organism, often a mutant strain incapable of synthesizing its own siderophores, is cultured. nih.gov The culture is then supplemented with Ferrioxamine E. If the microorganism possesses the necessary cell surface receptors and transport systems to internalize the Ferrioxamine E complex, it will gain access to the chelated iron, leading to the restoration of growth. nih.gov For example, the growth of an Aspergillus fumigatus mutant strain (ΔsidAΔftrA) was shown to be promoted by the addition of Ferrioxamine E to an iron-lacking medium. nih.gov Such results confirm that Ferrioxamine E is a biologically available source of iron for that organism. Similar growth promotion studies have been conducted on Staphylococcus aureus using biomimetic analogs of Ferrioxamine E. acs.org

To directly measure the transport of iron into microbial cells mediated by Ferrioxamine E, radio-labeled iron uptake assays are employed. nih.gov This highly sensitive technique uses a radioactive isotope of iron, most commonly ⁵⁹Fe, to track its movement from the external environment into the cell.

The assay is prepared by complexing ⁵⁹Fe with the siderophore desferrioxamine E to form ⁵⁹Fe-labeled Ferrioxamine E. This complex is then added to a culture of microorganisms, often grown under iron-starved conditions to induce the expression of siderophore uptake systems. acs.org After a specific incubation period, the cells are separated from the medium (e.g., by filtration), and the amount of radioactivity internalized by the cells is measured. acs.org This measurement provides a direct quantification of iron uptake. Such assays have been used to analyze Ferrioxamine E-mediated iron uptake in various bacteria, such as Erwinia herbicola, and to compare the efficiency of different siderophores in organisms like Anabaena sp. nih.govresearchgate.net

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| Ferrioxamine E |

| Desferrioxamine E |

| Chrome Azurol S |

Comparative Studies and Future Research Directions

Mechanistic Comparisons with Other Siderophores

Siderophores are a diverse class of low-molecular-weight iron-chelating compounds produced by microorganisms to scavenge iron, an essential nutrient that is often scarce in the environment. While they share the fundamental role of iron acquisition, their structures, iron-binding affinities, and transport mechanisms exhibit significant variation. Ferrioxamine E, a cyclic trihydroxamate siderophore, is often compared to other prominent siderophores like Ferrioxamine B (FOB), Ferrioxamine G (FOG), Enterobactin (B1671361) (Ent), Ferrichrome, and Coprogen.

Hydroxamate vs. Catecholate Siderophores: Ferrioxamine E belongs to the hydroxamate class, characterized by hydroxamic acid functional groups that chelate Fe(III) through oxygen atoms. These complexes typically have high stability constants, often in the range of 1030 to 1032 nih.govnih.gov. In contrast, catecholate siderophores, such as Enterobactin, utilize catechol groups, forming strong iron complexes with even higher stability constants, sometimes reaching up to 1052 nih.govmdpi.com. While catecholates generally exhibit higher binding affinities in vitro, hydroxamates can be competitive at physiological pH due to the acidic nature of their hydroxamic groups, which increases the proportion of deprotonated ligands ready for iron binding nih.gov.

Iron Binding and Stability: All siderophores form stable Fe(III) complexes, often in an octahedral geometry, requiring three bidentate ligands frontiersin.orgnih.gov. Ferrioxamine E, being a cyclic trihydroxamate, forms a 1:1 complex with Fe(III) researchgate.net. The stability of these complexes is crucial for preventing iron cross-chelation by host proteins like transferrin mdpi.com. While Ferrioxamine B has a binding affinity of logβ110 = 30.6, Ferrioxamine E's affinity is comparable, though some studies suggest FOB might outcompete FOXE in certain contexts mdpi.com. Enterobactin, a triscatecholate, demonstrates a significantly higher binding affinity (logβ110 = 49) compared to hydroxamates like Ferrichrome (logβ110 = 29.07) or Ferrioxamine B mdpi.com.

Transport Mechanisms: The uptake of ferric-siderophore complexes is typically mediated by specific outer membrane receptors (TBDTs) in Gram-negative bacteria, often coupled with the TonB-ExbB-ExbD complex for energy transduction fftc.org.twbiorxiv.org. For instance, Ferrioxamine E is recognized by the FoxA receptor in Pseudomonas aeruginosa, while Ferrioxamine B can also be transported by FpvB and FoxA, indicating some degree of transporter promiscuity beilstein-journals.orgasm.org. Ferrichrome is generally transported via FhuA in E. coli and FiuA in P. aeruginosa, though FpvB can also transport it fftc.org.twbeilstein-journals.orgasm.org. Coprogen, another hydroxamate siderophore, is recognized by FhuE in E. coli researchgate.netnih.gov. The mechanism of iron release from the siderophore complex often involves reduction of Fe(III) to Fe(II) within the cytoplasm, as Fe(II) has a much lower affinity for the siderophore ligands, facilitating iron release nih.govfftc.org.twacs.org. However, the exact site and mechanism of iron release can vary between organisms and siderophore types. For example, in P. aeruginosa, pyoverdine-mediated iron release occurs in the periplasm, whereas in E. coli, it happens in the cytoplasm acs.org.

Fungal Siderophore Uptake: Fungi like Aspergillus fumigatus utilize siderophores such as Ferrioxamine E and B. Their uptake is mediated by siderophore iron transporters (SITs), with Sit1 being a key transporter for Ferrioxamine B and E nih.gov.

Advanced Structural-Functional Relationship Studies of Ferrioxamine E and its Analogues

Understanding the relationship between the structure of Ferrioxamine E and its analogues and their biological activity is crucial for designing novel compounds with tailored properties. Research in this area focuses on how modifications to the siderophore's structure impact its iron-binding capabilities, stability, and interaction with specific microbial transporters.

Impact of Structural Modifications on Biological Activity and Transporter Recognition

Modifications to the cyclic structure of Ferrioxamine E, such as altering ring size or the arrangement of hydroxamic and amide groups, can significantly influence its biological activity and recognition by specific transport systems acs.orgnih.govresearchgate.netfigshare.com.

Ring Size and Arrangement: Studies on biomimetic analogues of Ferrioxamine E have shown that changes in ring size can lead to species-specific uptake. For instance, shortening the ring of Ferrioxamine E analogues by one methylene (B1212753) unit (e.g., FOX 2-4) can increase uptake by Aspergillus fumigatus compared to Staphylococcus aureus, while lengthening the ring (e.g., FOX 2-6, FOX 3-5) has the opposite effect acs.orgnih.gov. The retro-positioning of hydroxamic groups, as seen in FOX 2-5, retains high biological activity and similar iron-binding affinity to native Ferrioxamine E nih.govfigshare.com. These findings suggest that the precise spatial arrangement and flexibility of the hydroxamate groups are critical for optimal interaction with specific transporter binding sites acs.orgnih.govfigshare.com.

Biological Activity: Analogues that closely mimic Ferrioxamine E's structure, like FOX 2-5, often retain its biological activity, including growth promotion in microbial cultures nih.govfigshare.com. Conversely, analogues with significant structural deviations may exhibit reduced or altered biological effects, such as lower uptake rates or less pronounced growth promotion nih.govfigshare.com. The stability of metal complexes formed by these analogues is also a key factor, with compounds like FOX 2-4 and FOX 2-5 showing high stability constants comparable to natural siderophores acs.org.

Molecular Dynamics Simulations of Ferrioxamine E-Protein Interactions

Computational approaches, including molecular dynamics (MD) simulations, offer powerful tools to investigate the intricate interactions between Ferrioxamine E and its cognate protein transporters at an atomic level. While direct MD simulations specifically detailing Ferrioxamine E-protein interactions are not extensively published in the provided snippets, the general principles applied to other siderophore-transporter systems are highly relevant.

Predicting Binding Modes: MD simulations can predict the binding modes of Ferrioxamine E to its receptors (e.g., FoxA) by modeling the dynamic movements and conformational changes of both the siderophore and the protein over time. This helps in understanding the key amino acid residues involved in ligand recognition and binding affinity acs.org.

Structure-Activity Relationships: By simulating the interactions of Ferrioxamine E analogues with transporters, researchers can elucidate how structural modifications affect binding strength and specificity. This information is invaluable for rational drug design, particularly for developing siderophore-antibiotic conjugates or diagnostic agents asm.orgacs.org.

Understanding Transport Mechanisms: MD simulations can also shed light on the conformational changes within the transporter upon siderophore binding, which are essential for initiating the translocation process across the outer membrane. This can help in understanding the energy transduction mechanisms involving proteins like TonB biorxiv.org.

Interdisciplinary Research Opportunities in Environmental and Applied Microbiology

The multifaceted nature of siderophores, including Ferrioxamine E, opens avenues for interdisciplinary research, bridging microbiology, chemistry, environmental science, and agriculture.

Integration of Metagenomics with Chemical Analysis for Siderophore Variability

The vast and largely unexplored diversity of siderophores in various environments presents a significant research opportunity. Combining metagenomic approaches with advanced chemical analysis techniques can provide a comprehensive understanding of siderophore production and variability.

Metagenomics for Discovery: Metagenomic sequencing allows for the identification of genes involved in siderophore biosynthesis and transport directly from environmental samples, bypassing the need for culturing specific microorganisms biorxiv.orgfrontiersin.orgelifesciences.org. This approach can reveal the genetic potential for siderophore production within microbial communities and identify novel siderophore pathways. For instance, analysis of the North Pacific Ocean metagenome revealed widespread genetic potential for siderophore biosynthesis and uptake, with variations across latitude suggesting active production and use of diverse siderophores by specific microbes biorxiv.org.

Chemical Analysis for Characterization: Complementing metagenomic data with chemical analysis (e.g., LC-MS/MS) is crucial for identifying and quantifying the actual siderophores produced in situ. This integration can help correlate genetic potential with chemical reality, revealing the diversity of siderophores present in an environment and their functional roles biorxiv.orgmdpi.comimeta.science. For example, identifying Ferrioxamine B and G in marine particle remineralization experiments using LC-ESI-MS confirmed the production of these hydroxamate siderophores biorxiv.orgmdpi.com. The SIDERITE database, a comprehensive digitized siderophore repository, aims to catalog known siderophores and facilitate the discovery of novel iron-binding molecules through computational methods imeta.science.

Elucidating Mechanisms of Siderophore-Mediated Biocontrol and Plant Growth Promotion

Siderophores play a critical role in plant health and agriculture, acting as biocontrol agents against plant pathogens and promoting plant growth, particularly under iron-limiting conditions. Ferrioxamine E and other siderophores are central to these processes.

Biocontrol Mechanisms: Siderophore-producing microorganisms, such as fluorescent pseudomonads and Bacillus species, can suppress plant pathogens through several mechanisms nih.govmdpi.comfftc.org.twnih.govuksw.edujmb.or.kr. The primary mechanism is the sequestration of iron, starving pathogens of this essential nutrient and thus inhibiting their growth and pathogenicity mdpi.comfftc.org.tw. This competition for iron also creates a niche exclusion effect, making the environment less favorable for pathogens fftc.org.tw. Additionally, some siderophores can exhibit direct antimicrobial activity or interfere with pathogen signaling pathways researchgate.netfftc.org.tw. Research has shown that siderophore-producing bacteria can effectively control pathogens like Fusarium oxysporum and Sclerotium rolfsii mdpi.comfftc.org.tw.

Plant Growth Promotion: Siderophores enhance plant growth by increasing iron bioavailability, which is crucial for vital plant processes like chlorophyll (B73375) synthesis and electron transport frontiersin.orgmdpi.comfftc.org.twnih.gov. Under iron-deficient conditions, plants and associated microbes secrete siderophores to solubilize iron, making it accessible for plant uptake frontiersin.orgmdpi.comnih.gov. Plant growth-promoting rhizobacteria (PGPR) that produce siderophores can improve nutrient levels in soil, enhance root development, and increase crop yield, even under stress conditions like drought or salinity frontiersin.orgmdpi.com. For instance, siderophore-producing Bacillus species have been shown to promote wheat growth under drought and Erwinia sp. QZ-E9 enhanced Sesuvium portulacastrum growth through siderophore-mediated iron acquisition frontiersin.orgmdpi.com.

Interdisciplinary Applications: The unique properties of siderophores, including their strong metal-chelating abilities, are being explored for broader applications. In environmental science, they are utilized in bioremediation for heavy metal detoxification and in soil mineral weathering nih.govmdpi.com. In medicine, siderophores and their analogues are investigated for their potential as antimicrobial agents, drug delivery systems, and diagnostic tools (e.g., PET imaging with Ga-labeled Ferrioxamine E analogues) researchgate.netacs.orgnih.gov.

Compound Name List:

Ferrioxamine E (FOXE)

Ferrioxamine B (FOB)

Ferrioxamine G (FOG)

Enterobactin (Ent)

Ferrichrome

Coprogen

Desferrioxamine B (DFOB)

Desferrioxamine E (DFOE)

Pyoverdine

Pyochelin

Mugineic acid (MA)

Rhizobactin

Staphyloferrin A

Staphyloferrin B

Staphylopine

Salmochelin

Yersiniabactin

Aerobactin

Rhodotorulic acid

Fusarinine C

Petrobactin

Avenic acid A

Distichonic acid

Acinetobactin

Synechobactins

Marinobactin

Vibrioferrin

Putrebactin

Avaroferrin

Bisucaberin

Amphibactin

Schizokinen

Albomycin

Triacetylfusarinine

Ferrichrome A

Fimsbactins A-F

Mycobactin

Carboxymycobactin

Rhizoferrin

Anguibactin

Pulcherriminic acid

Desferrioxamine N

Desferrioxamine D1, D2

Q & A

Q. What is the molecular structure of Ferrioxamine E, and how does its biosynthesis pathway influence experimental design?

Ferrioxamine E is a trihydroxamate siderophore with a linear structure comprising three N-hydroxyornithine residues linked by succinic acid moieties, complexed with iron(III) . Its biosynthesis in Streptomyces spp. involves non-ribosomal peptide synthetases (NRPSs), requiring precise control of fermentation conditions (e.g., iron limitation) to induce siderophore production. Researchers should design experiments with iron-depleted media to trigger biosynthesis and employ HPLC or LC-MS to monitor yield .

Q. How does Ferrioxamine E mediate iron acquisition in microbial systems, and what methodological controls are essential for studying this process?

Ferrioxamine E binds Fe(III) via hydroxamate groups, facilitating iron uptake in iron-limited environments. To study this, use iron-deficient media supplemented with Ferrioxamine E (5–200 ng/mL) and include controls with iron-replete media and siderophore-deficient mutants. Quantify iron uptake via atomic absorption spectroscopy or isotopic labeling (e.g., ⁵⁵Fe) .

Q. What analytical techniques are recommended for detecting and quantifying Ferrioxamine E in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) in selected ion monitoring (SIM) mode is optimal. For example, a triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantum) can detect Ferrioxamine E at m/z 654 (proton adduct) with retention time validation against standards. Normalize data using internal standards like deuterated analogs .

Q. How is Ferrioxamine E produced via directed fermentation, and what parameters affect yield?

Production involves Streptomyces strains (e.g., S. pilosus) in iron-limited media. Key parameters include pH (6.5–7.2), temperature (28–30°C), and carbon source (e.g., glucose). Fed-batch strategies with precursor feeding (e.g., succinic acid) enhance yield. Monitor growth via OD₆₀₀ and siderophore levels via Csaky assay .

Q. What protocols are recommended for supplementing Ferrioxamine E in bacterial growth media?

Dissolve Ferrioxamine E in sterile water (0.22 µm filter) and add to media (5–200 ng/mL). For VBNC resuscitation, combine with buffered peptone water (per ISO norms) and incubate at 37°C. Include negative controls without siderophores and validate iron limitation via CAS agar assays .

Advanced Research Questions

Q. What mechanisms explain Ferrioxamine E’s role in resuscitating viable but nonculturable (VBNC) bacteria, and how can these be experimentally validated?

Ferrioxamine E delivers Fe(III) to reactivate iron-dependent enzymes in VBNC cells. To validate, use flow cytometry with viability dyes (e.g., SYTO9/PI) and compare resuscitation rates in media with/without Ferrioxamine E. Conduct transcriptomic analysis (RNA-seq) to identify iron-regulated genes post-resuscitation .

Q. How can researchers resolve contradictions in reported siderophore activity data for Ferrioxamine E across studies?

Discrepancies may arise from variations in bacterial strains, iron bioavailability, or assay conditions. Perform meta-analyses using PRISMA guidelines to compare studies, and conduct dose-response experiments under standardized conditions (e.g., ISO media). Use two-way ANOVA to assess interactions between variables like concentration and pH .

Q. What strategies optimize Ferrioxamine E concentration in experimental designs to balance efficacy and cytotoxicity?

Conduct factorial designs testing concentrations (5–200 ng/mL) against bacterial growth metrics (e.g., lag phase duration, OD₆₀₀). Use response surface methodology (RSM) to model optimal concentrations. Validate with toxicity assays (e.g., membrane integrity via LDH release) .

Q. How can Ferrioxamine E be integrated into geomicrobiological studies to investigate iron cycling in environmental samples?

Couple Ferrioxamine E supplementation with stable isotope probing (SIP) using ¹³C-labeled substrates. Analyze microbial communities via 16S rRNA sequencing and quantify iron speciation via XANES. Field studies should include sediment/soil microcosms under anoxic/oxic conditions .

Q. What data management practices ensure reproducibility in Ferrioxamine E research?

Archive raw data (e.g., LC-MS spectra, growth curves) in FAIR-compliant repositories (e.g., Zenodo). Document protocols using platforms like Protocols.io and share code for statistical analyses (e.g., R/Python scripts on GitHub). Reference datasets in publications using DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.